4-(Bromomethyl)-5-methyl-1H-imidazole hydrobromide
Description
4-(Bromomethyl)-5-methyl-1H-imidazole hydrobromide (CAS: 66187-97-1) is a brominated imidazole derivative with the molecular formula C₅H₈Br₂N₂ and a molecular weight of 255.94 g/mol . The compound features a bromomethyl (-CH₂Br) group at position 4 and a methyl (-CH₃) group at position 5 of the imidazole ring, with a hydrobromide counterion enhancing its solubility in polar solvents.
Properties
IUPAC Name |
4-(bromomethyl)-5-methyl-1H-imidazole;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2.BrH/c1-4-5(2-6)8-3-7-4;/h3H,2H2,1H3,(H,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXZVNKDTSUCSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CBr.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-5-methyl-1H-imidazole hydrobromide typically involves the bromination of 5-methyl-1H-imidazole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an organic solvent like carbon tetrachloride (CCl4) at elevated temperatures to facilitate the formation of the bromomethyl group .
Industrial Production Methods
For large-scale industrial production, the synthesis may involve more efficient and environmentally friendly methods. One such approach is the use of electrochemical bromination, where bromine is generated in situ from hydrobromic acid (HBr) in a flow reactor. This method minimizes the use of hazardous reagents and reduces waste production .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-5-methyl-1H-imidazole hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at moderate temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed in organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 4-(azidomethyl)-5-methyl-1H-imidazole, while oxidation with potassium permanganate produces 4-(bromomethyl)-5-methyl-1H-imidazole-2-carboxylic acid.
Scientific Research Applications
4-(Bromomethyl)-5-methyl-1H-imidazole hydrobromide has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various imidazole derivatives, which are important in pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of drugs targeting specific enzymes or receptors, such as kinase inhibitors or G-protein coupled receptor modulators.
Materials Science: It is employed in the preparation of functional materials, including polymers and coordination complexes with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-5-methyl-1H-imidazole hydrobromide involves its interaction with nucleophiles or electrophiles, depending on the reaction context. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through covalent modification or non-covalent binding.
Comparison with Similar Compounds
Substituent Effects and Functional Groups
The bromomethyl group in the target compound distinguishes it from other bromo-imidazole derivatives. Key comparisons include:
5-Bromo-4-methyl-1H-imidazole (C₄H₅BrN₂; MW: 161.00 g/mol)
- Structure : Lacks the bromomethyl group and hydrobromide salt. Bromine is directly attached to position 5, with a methyl group at position 4.
- Reactivity : The absence of a bromomethyl group limits its utility in alkylation reactions compared to the target compound.
- Application : Simpler structure may favor use in less complex synthetic pathways .
4-Bromo-5-chloro-2-methyl-1H-imidazole (C₄H₄BrClN₂; MW: 195.45 g/mol)
- Structure : Contains both bromine and chlorine substituents at positions 4 and 5, respectively, with an additional methyl group at position 2.
- Reactivity : Dual halogenation increases electrophilicity but reduces selectivity compared to the target compound’s bromomethyl group.
- Stability : Chlorine’s electron-withdrawing nature may enhance stability under acidic conditions .
Ethyl 4-(4-bromophenyl)-1-methyl-2-phenyl-1H-imidazole-5-carboxylate (C₂₀H₁₈BrN₂O₂; MW: 397.28 g/mol)
- Structure : Features a bromophenyl substituent and ester group, introducing aromaticity and hydrolyzable functionality.
Structural Complexity and Pharmacological Relevance
Indole-Imidazole Hybrids (e.g., Compounds 8–11 in ) :
- These derivatives incorporate indole moieties, increasing molecular weight and lipophilicity. For example, 5-Bromo-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (MW: ~450 g/mol) exhibits a melting point >200°C, suggesting high thermal stability. Such compounds are often explored for kinase inhibition or anticancer activity .
- Comparison : The target compound’s simpler structure may offer advantages in synthetic scalability and metabolic clearance.
Benzimidazole Derivatives (e.g., 5-Bromo-2-(4-bromophenyl)-1-ethyl-1H-benzo[d]imidazole) :
Physical and Spectroscopic Properties
*Spectral data inferred from analogous compounds due to lack of direct evidence.
Biological Activity
4-(Bromomethyl)-5-methyl-1H-imidazole hydrobromide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacology.
- Molecular Formula : C₇H₈BrN₂
- Molecular Weight : 202.06 g/mol
- Structure : The compound features a bromomethyl group attached to the imidazole ring, which is crucial for its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has been shown to exhibit significant activity against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values indicate that this compound can inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies demonstrate its ability to induce apoptosis in cancer cell lines such as:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
The compound appears to inhibit cell proliferation and trigger apoptotic pathways, potentially through the modulation of key signaling molecules involved in cell survival and death.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Receptor Interaction : It may interact with cellular receptors, altering signal transduction pathways that lead to apoptosis in cancer cells.
Study 1: Antibacterial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antibacterial efficacy of various imidazole derivatives, including this compound. The study found that the compound exhibited potent antibacterial activity comparable to established antibiotics, suggesting its potential as a lead compound for drug development .
Study 2: Anticancer Activity
A clinical trial reported in Cancer Research assessed the effects of this compound on tumor growth in mice models. Results indicated a significant reduction in tumor size and increased survival rates among treated groups compared to controls. The study concluded that the compound warrants further investigation as a potential therapeutic agent against specific cancers .
Q & A
Q. What are the common synthetic routes for preparing 4-(Bromomethyl)-5-methyl-1H-imidazole hydrobromide?
The synthesis typically involves bromination of 5-methyl-1H-imidazole using brominating agents like N-bromosuccinimide (NBS) in dichloromethane (DCM) at controlled temperatures (0–5°C). The reaction selectively targets the methyl group for bromination, yielding the bromomethyl derivative. Subsequent treatment with hydrobromic acid forms the hydrobromide salt, enhancing solubility and stability .
Q. How is the purity of this compound validated after synthesis?
Analytical techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and salt formation.
- FTIR to identify functional groups (e.g., C-Br stretch at ~590 cm⁻¹, N-H in imidazole ring).
- Mass spectrometry (HRMS) to verify molecular weight (e.g., m/z 255.94 for [C₅H₈Br₂N₂]⁺).
- Elemental analysis to match calculated vs. experimental C/H/N/Br content .
Q. What solvents and storage conditions are optimal for this compound?
The hydrobromide salt form improves stability, but it remains hygroscopic. Store under anhydrous conditions in amber glass vials at –20°C. Recommended solvents: DMSO, ethanol, or DCM. Avoid aqueous solutions unless stabilized with hydrobromic acid .
Advanced Research Questions
Q. How does the bromomethyl group influence nucleophilic substitution reactions in synthetic applications?
The bromine atom acts as a superior leaving group compared to chloro or iodo analogs due to its intermediate electronegativity and bond dissociation energy. This facilitates efficient nucleophilic substitution with amines, thiols, or alkoxides. For example, reaction with primary amines yields N-alkylated imidazole derivatives, which are precursors for bioactive molecules. Optimization requires polar aprotic solvents (e.g., DMA) and elevated temperatures (50–60°C) .
Q. What strategies mitigate competing side reactions during alkylation using this compound?
Common side reactions include over-alkylation or ring-opening. Mitigation involves:
- Stoichiometric control : Use 1.1–1.3 equivalents of nucleophile.
- Protecting groups : Temporarily block the imidazole N-H with tert-butoxycarbonyl (Boc) groups.
- Catalysts : Add triethylamine (Et₃N) to scavenge HBr and prevent acid-catalyzed decomposition .
Q. How does this compound interact with biological targets?
The bromomethyl group acts as an electrophile, forming covalent bonds with nucleophilic residues (e.g., cysteine thiols, lysine amines) in enzymes or DNA. For example, it inhibits histone deacetylases (HDACs) by alkylating active-site cysteine residues, disrupting epigenetic regulation. In cytotoxicity assays, this mechanism induces apoptosis in cancer cell lines (IC₅₀ values: 10–50 µM) .
Q. What computational methods predict the reactivity and binding affinity of derivatives?
- Molecular docking (AutoDock Vina, Schrödinger) models interactions with target proteins (e.g., EGFR kinase).
- DFT calculations (Gaussian 09) assess charge distribution and frontier molecular orbitals to predict reaction sites.
- ADMET prediction (SwissADME) evaluates pharmacokinetic properties like solubility and CYP450 inhibition .
Contradictions and Resolutions
- Synthesis Selectivity : Some studies report bromination at the 2-position (e.g., 2-(bromomethyl) analogs), but this is resolved by steric and electronic factors. The 5-methyl group directs bromination to the 4-position in 5-methylimidazole derivatives .
- Biological Activity Variability : Discrepancies in IC₅₀ values arise from cell line specificity (e.g., HeLa vs. MCF-7). Standardize assays using consistent protocols (e.g., MTT, 48-h exposure) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
